molecular formula C23H18ClN3O4 B2561788 7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533879-47-9

7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2561788
CAS RN: 533879-47-9
M. Wt: 435.86
InChI Key: WGLVCXLGPACDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H18ClN3O4 and its molecular weight is 435.86. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antianxiety Agents and Medicinal Chemistry

The compound 7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has been utilized in the synthesis of a new series of 1,5-dihydro-2H-1,4-benzodiazepin-2-ones. These derivatives exhibit potent antipentylenetetrazole activity, suggesting their potential as antianxiety agents. Additionally, the reaction of 1,4-benzodiazepinic N-nitrosoamidines with tosylmethyl isocyanide has been described, offering a novel synthesis pathway for midazolam, a compound with well-established anesthetic properties. This process underscores the utility of 1,4-benzodiazepin-2-one derivatives in medicinal chemistry, particularly for creating compounds with potential clinical applications (Ogata, Matsumoto, & Hirose, 1977) (Pozo, Macías, Alonso, & González, 2004).

Synthesis and Heterocyclic Chemistry

The synthesis of various heterocyclic compounds utilizing 4-chloro-2-fluoro-5-nitrobenzoic acid showcases the versatility of benzodiazepin-2-ones in constructing nitrogenous cycles important for drug discovery. These methodologies facilitate the preparation of benzimidazoles, benzotriazoles, and other significant heterocycles, demonstrating the integral role of 1,4-benzodiazepin-2-one derivatives in the synthesis of diverse pharmacologically relevant scaffolds (Křupková, Funk, Soural, & Hlaváč, 2013).

Structural and Molecular Studies

Research into the molecular properties of benzodiazepine derivatives highlights their potential in various therapeutic applications. Studies have focused on understanding the structural nuances and reactivity of these compounds within biological systems. This includes exploring their molecular properties through computational methods, providing insights into their interaction with biological targets. Such investigations contribute to the ongoing development of benzodiazepines with improved pharmacokinetic and pharmacodynamic profiles (Abirou et al., 2007).

properties

IUPAC Name

7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c1-14-7-8-16(11-20(14)27(30)31)23(29)26-13-21(28)25-19-10-9-17(24)12-18(19)22(26)15-5-3-2-4-6-15/h2-12,22H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLVCXLGPACDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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